molecular formula C11H18N4O B12220899 1-(cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

1-(cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12220899
M. Wt: 222.29 g/mol
InChI Key: JYUIVNSIVIGZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Preparation of Alkyne: The alkyne precursor is synthesized by reacting an appropriate halide with a terminal alkyne.

    Cycloaddition Reaction: The azide and alkyne are then subjected to cycloaddition in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of the target, leading to inhibition or modulation of its activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopentylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(Cyclopentylmethyl)-N-propyl-1H-1,2,3-triazole-4-carboxamide
  • 1-(Cyclopentylmethyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(Cyclopentylmethyl)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentylmethyl and ethyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

1-(cyclopentylmethyl)-N-ethyltriazole-4-carboxamide

InChI

InChI=1S/C11H18N4O/c1-2-12-11(16)10-8-15(14-13-10)7-9-5-3-4-6-9/h8-9H,2-7H2,1H3,(H,12,16)

InChI Key

JYUIVNSIVIGZPN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=N1)CC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.